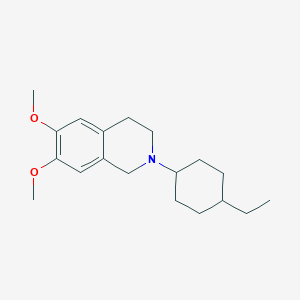
2-(4-ethylcyclohexyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including the specific compound of interest, typically involves several key steps starting from basic building blocks like benzaldehydes or cyclohexanone derivatives. These syntheses utilize methods such as Pictet-Spengler reactions, reductive aminations, or condensation reactions under acidic or basic conditions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been detailed, highlighting the variety of substituents that can be introduced into the tetrahydroisoquinoline framework to achieve different derivatives (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the isoquinoline core with a fully saturated tetrahydro component, which significantly affects the compound's electronic and steric configuration. X-ray crystallography studies provide detailed information about the arrangement of atoms, bond lengths, and angles, contributing to our understanding of their three-dimensional structures and reactivity patterns. For instance, studies have been conducted on the crystal structures of related isoquinoline derivatives, offering insights into their molecular geometry and conformation (Argay et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-4-14-5-7-17(8-6-14)20-10-9-15-11-18(21-2)19(22-3)12-16(15)13-20/h11-12,14,17H,4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBRTDYVRHOMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylcyclohexyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

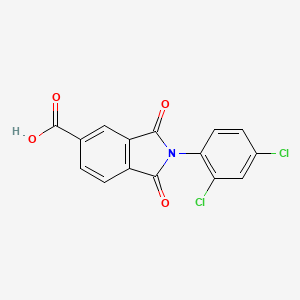
![(3R*,4S*)-4-cyclopropyl-1-[(4-ethoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B5627446.png)
![2-(methylthio)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5627447.png)
![2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5627453.png)
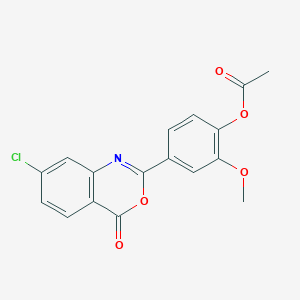
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5627471.png)
![N~1~,N~1~,N~3~-trimethyl-N~3~-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5627479.png)

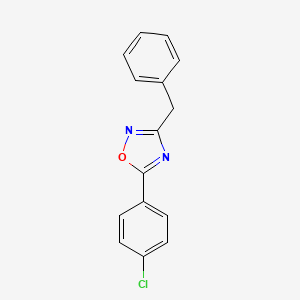
![2-(dimethylamino)-N,4-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5627505.png)
![2-benzyl-8-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627531.png)
amino]-1-phenylpropan-1-ol](/img/structure/B5627536.png)
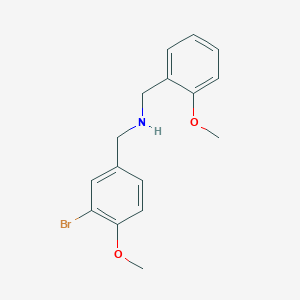
![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenoxypropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5627543.png)